molecular formula C22H16ClN3O3S B3694995 N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

Cat. No.: B3694995
M. Wt: 437.9 g/mol
InChI Key: OWMOOGWCMYBEOI-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve the reaction of starting materials in the presence of catalysts or under specific conditions of temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It can also involve studying how the compound behaves under different conditions, such as heat or light .

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It involves understanding how the compound interacts with biological systems, for example, how a drug interacts with its target in the body .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could be used in, or further studies to more fully understand its properties .

Properties

IUPAC Name

N-[[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c1-28-18-9-7-14(11-16(18)23)21-25-17-12-15(8-10-19(17)29-21)24-22(30)26-20(27)13-5-3-2-4-6-13/h2-12H,1H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMOOGWCMYBEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
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N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
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N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
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N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
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N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
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N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

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